3-Bromo-2-methylbenzaldehyde
Description
3-Bromo-2-methylbenzaldehyde (CAS: 83647-40-9) is an aromatic aldehyde derivative with a bromine atom at the 3-position and a methyl group at the 2-position of the benzaldehyde ring. Its molecular formula is C₈H₇BrO, and it is primarily utilized as a synthetic intermediate in organic chemistry. Recent applications include its role in synthesizing benzimidazole-triazine derivatives for high-efficiency blue narrowband OLEDs, where its bromine and methyl substituents enable tailored electronic and steric properties in the final materials .
Properties
IUPAC Name |
3-bromo-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVUFPUWPWOWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439955 | |
| Record name | 3-BROMO-2-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83647-40-9 | |
| Record name | 3-BROMO-2-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2-methylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the reduction of 3-bromo-2-methylbenzoic acid to (3-bromo-2-methylphenyl)methanol, followed by oxidation to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-bromo-2-methylbenzoic acid.
Reduction: It can be reduced to (3-bromo-2-methylphenyl)methanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-2-methylbenzoic acid.
Reduction: (3-Bromo-2-methylphenyl)methanol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-methylbenzaldehyde is extensively used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including inhibitors of PD-1/PD-L1 and BTK, which are important targets in cancer treatment and autoimmune diseases.
Computational Chemistry: It is used in simulations to study chemical reactions and predict the behavior of molecules under different conditions.
Chemical Synthesis: It is a key intermediate in the synthesis of various organic compounds used in material science and other fields.
Mechanism of Action
The mechanism of action of 3-bromo-2-methylbenzaldehyde involves its reactivity as an aldehyde and the influence of the bromine substituent. The bromine atom, being an electron-withdrawing group, affects the reactivity of the benzene ring and the aldehyde functional group. This makes the compound a useful intermediate in electrophilic aromatic substitution reactions and other transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally and functionally related to 3-Bromo-2-methylbenzaldehyde, differing in substituents, reactivity, and applications:
3-Bromo-2-hydroxybenzaldehyde (CAS: Not explicitly listed)
- Structure : Bromine at 3-position, hydroxyl (-OH) at 2-position.
- Key Features :
- Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, leading to a planar molecular geometry .
- Stronger intermolecular interactions (e.g., π-stacking and C–H···Br contacts) compared to methyl-substituted analogs, resulting in higher melting points .
- Applications: Widely used in Schiff base ligands for metal coordination complexes (e.g., Ti, Zn, Cr) and synthesis of bioactive molecules (antiviral, anticancer agents) .
3-Bromobenzaldehyde (CAS: 3132-99-8)
- Safety: Classified as harmful if swallowed or inhaled, requiring precautions similar to other brominated aldehydes . Applications: General-purpose reagent in organic synthesis, including pharmaceutical intermediates.
3-Bromo-2-methoxy-5-methylbenzaldehyde (CAS: 1224604-15-2)
- Structure : Bromine at 3-position, methoxy (-OCH₃) at 2-position, and methyl at 5-position.
- Increased steric bulk compared to this compound, which may influence regioselectivity in reactions. Molecular formula: C₉H₉BrO₂, with higher molecular weight (223.07 g/mol) .
2-Bromo-3-chlorobenzaldehyde (CAS: 74073-40-8)
- Structure : Bromine at 2-position, chlorine at 3-position.
- Key Features: Dual halogen substituents enhance electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Comparative Data Table
Research Findings and Trends
- Steric vs. Electronic Effects : The methyl group in this compound provides steric hindrance that can direct regioselectivity in reactions, whereas hydroxy or methoxy substituents in analogs influence electronic properties and intermolecular interactions .
- Applications in Materials Science : this compound’s role in OLED synthesis highlights its utility in advanced materials, contrasting with 3-Bromo-2-hydroxybenzaldehyde’s dominance in coordination chemistry .
- Safety Considerations : Brominated benzaldehydes generally require careful handling due to toxicity risks, though specific hazards vary with substituents .
Biological Activity
Overview
3-Bromo-2-methylbenzaldehyde (C₈H₇BrO) is an aromatic aldehyde characterized by a bromine atom at the third position and a methyl group at the second position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in medicinal chemistry and material science applications. Despite its utility, specific research on its biological activity remains limited, necessitating a comprehensive review of available data.
- Molecular Formula : C₈H₇BrO
- Molecular Weight : 199.04 g/mol
- CAS Number : 83647-40-9
Currently, the detailed biochemical pathways affected by this compound are not well-defined due to a lack of targeted studies. However, its pharmacokinetic properties suggest high gastrointestinal absorption and permeability across the blood-brain barrier (BBB).
Antimicrobial and Antiparasitic Potential
Research has indicated that various derivatives of benzaldehyde exhibit significant biological activities, including antimicrobial and antiparasitic effects. For instance, studies on related compounds have shown promising results against medically important parasites such as Schistosoma mansoni and Brugia malayi, suggesting potential avenues for exploring the biological activities of this compound in similar contexts .
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production, making it a target for treating hyperpigmentation disorders. While direct studies on this compound are scarce, related analogs have demonstrated potent inhibitory effects on tyrosinase activity. For example, certain benzylidene derivatives showed IC50 values significantly lower than that of standard inhibitors like kojic acid . This suggests that this compound could potentially have similar inhibitory effects worth investigating.
Case Studies and Research Findings
1. Synthesis and Application in Medicinal Chemistry
- Synthesis : The compound can be synthesized through various methods involving bromination and subsequent reactions with different reagents .
- Applications : Its derivatives have been explored for their roles as inhibitors in cancer treatment pathways, specifically targeting PD-1/PD-L1 interactions.
2. Comparison with Related Compounds
- A comparative analysis with structurally similar compounds such as 2-bromo-3-methylbenzaldehyde indicates that the unique positioning of functional groups in this compound influences its reactivity and potential biological applications.
| Compound Name | Tyrosinase Inhibition IC50 (µM) | Comments |
|---|---|---|
| Kojic Acid | 24.09 | Standard reference for inhibition |
| Analog 3 (related compound) | 1.12 | Significantly stronger inhibitor |
| This compound | TBD | Further investigation needed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
